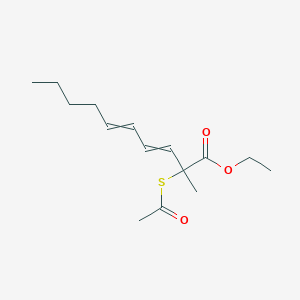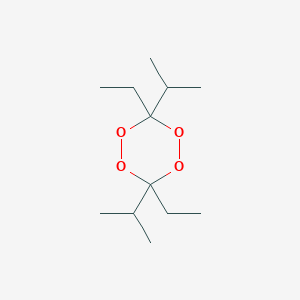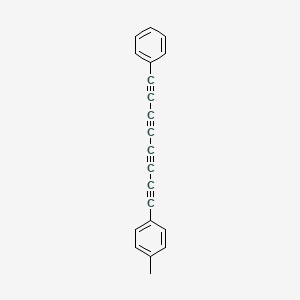![molecular formula C14H9NO3S2 B15169293 2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan CAS No. 918429-38-6](/img/structure/B15169293.png)
2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan is a complex organic compound that features a furan ring substituted with nitro and thiophene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nitroalkene Intermediate: The reaction begins with the nitration of a thiophene derivative to form a nitroalkene intermediate. This step often uses nitric acid and sulfuric acid under controlled temperatures.
Furan Ring Formation: The nitroalkene intermediate is then subjected to a cyclization reaction to form the furan ring. This step may involve the use of catalysts such as Lewis acids.
Final Substitution: The final step involves the substitution of the furan ring with additional thiophene groups. This can be achieved through cross-coupling reactions using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and palladium on carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups onto the thiophene rings.
Applications De Recherche Scientifique
2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: The compound’s structural features allow it to interact with biological targets, making it a potential candidate for drug development, particularly in the areas of anticancer and antimicrobial research.
Material Science: The compound can be used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan depends on its application:
Organic Electronics: The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices.
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)thiophene: Similar structure but with an additional thiophene ring.
2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(furan-2-yl)furan: Similar structure but with an additional furan ring.
Uniqueness
2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan is unique due to its combination of nitro, thiophene, and furan groups, which confer distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.
Propriétés
Numéro CAS |
918429-38-6 |
|---|---|
Formule moléculaire |
C14H9NO3S2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
2-(2-nitro-2-thiophen-2-ylethenyl)-5-thiophen-2-ylfuran |
InChI |
InChI=1S/C14H9NO3S2/c16-15(17)11(13-3-1-7-19-13)9-10-5-6-12(18-10)14-4-2-8-20-14/h1-9H |
Clé InChI |
UOZFSDREAHZOKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC=C(O2)C=C(C3=CC=CS3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)-](/img/structure/B15169211.png)
![Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]-](/img/structure/B15169213.png)

![1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl-](/img/structure/B15169222.png)
![5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B15169232.png)
![[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B15169239.png)

![Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate](/img/structure/B15169252.png)
![9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B15169255.png)

![1-[2,6-Di(propan-2-yl)phenyl]-4,5-dimethyl-1H-imidazole](/img/structure/B15169267.png)

![1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15169276.png)
![3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one](/img/structure/B15169282.png)
